molecular formula C15H13ClO2 B12042057 1-(2-(p-Tolyloxy)-5-chlorophenyl)ethanone

1-(2-(p-Tolyloxy)-5-chlorophenyl)ethanone

Katalognummer: B12042057
Molekulargewicht: 260.71 g/mol
InChI-Schlüssel: DDOUTTJLGRSIRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(p-Tolyloxy)-5-chlorophenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a tolyloxy group and a chlorophenyl group attached to an ethanone backbone

Vorbereitungsmethoden

The synthesis of 1-(2-(p-Tolyloxy)-5-chlorophenyl)ethanone typically involves the reaction of 1-chloro-(4-tolyloxy)benzene with 1-(4-hydroxylphenyl)ethanone in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1-(2-(p-Tolyloxy)-5-chlorophenyl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-(p-Tolyloxy)-5-chlorophenyl)ethanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2-(p-Tolyloxy)-5-chlorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical reactions, leading to the formation of biologically active derivatives. These derivatives can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(2-(p-Tolyloxy)-5-chlorophenyl)ethanone can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and reactivity. The unique combination of the tolyloxy and chlorophenyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C15H13ClO2

Molekulargewicht

260.71 g/mol

IUPAC-Name

1-[5-chloro-2-(4-methylphenoxy)phenyl]ethanone

InChI

InChI=1S/C15H13ClO2/c1-10-3-6-13(7-4-10)18-15-8-5-12(16)9-14(15)11(2)17/h3-9H,1-2H3

InChI-Schlüssel

DDOUTTJLGRSIRW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.